Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an ethoxybenzamido group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Ethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the ethoxybenzamido group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxybenzamido group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate: Similar structure but lacks the dihydrothiophene ring.
2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Contains a tetrahydrothieno ring instead of a dihydrothiophene ring.
Uniqueness
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of a dihydrothiophene ring and an ethoxybenzamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17N3O3S
- Molecular Weight : 317.37 g/mol
- CAS Number : 392243-04-8
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The ethoxybenzamide moiety may enhance its pharmacological profile by improving solubility and bioavailability.
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiophene derivatives.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Antioxidant Activity : Thiophene compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Properties
Research indicates that thiophene derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.
Microorganism | Activity |
---|---|
E. coli | Inhibition at low concentrations |
S. aureus | Moderate inhibition |
C. albicans | Effective antifungal activity |
Anti-inflammatory Effects
Compounds with a thiophene backbone have been reported to exhibit anti-inflammatory effects in various models. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Some studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria and fungi, supporting its potential as an antimicrobial agent . -
Anti-inflammatory Research :
In a model of induced inflammation, this compound demonstrated significant reduction in inflammatory markers compared to controls, suggesting its utility in treating inflammatory disorders . -
Anticancer Potential :
Research conducted on human cancer cell lines showed that the compound could reduce cell viability and induce apoptosis through caspase activation pathways .
Properties
IUPAC Name |
methyl 4-[(4-ethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXRGNJLXKCBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.